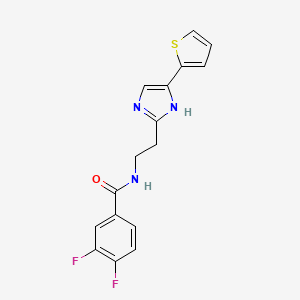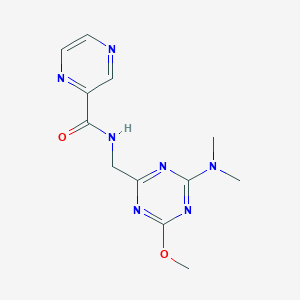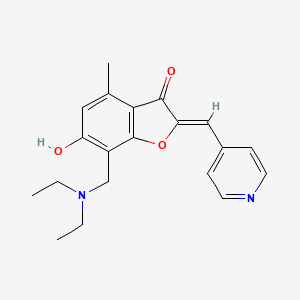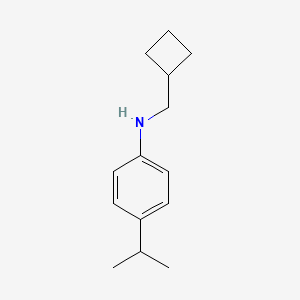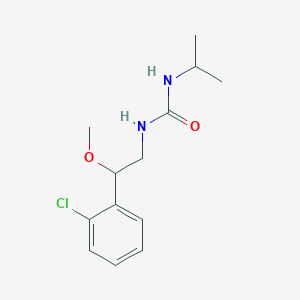
1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-isopropylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-isopropylurea, also known as CMPIU, is a synthetic compound that belongs to the class of urea derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various diseases.
Applications De Recherche Scientifique
Environmental Fate and Degradation
Degradation of Chlorophenols and Alkylphenols : Research has shown that chlorophenols and alkylphenols, chemical groups to which the specific compound may relate, undergo various degradation processes in the environment. Studies focus on the environmental fate of these compounds, including their persistence, bioaccumulation, and toxic effects on wildlife and humans due to their endocrine-disrupting capabilities. The degradation pathways, including microbial degradation and photodegradation, are critical for understanding the environmental impact of chlorinated and alkylated compounds (Ying, Williams, & Kookana, 2002).
Chemical and Biological Interactions
Analysis of Herbicide Toxicity : Studies on the toxicity and environmental interaction of herbicides like 2,4-D (which shares structural similarities with chlorophenols) provide insights into the potential impacts of similar compounds. These include effects on gene expression, resistance mechanisms in plants, and non-target species' responses. Such research helps in understanding the biological and ecological risks associated with the use of chlorinated compounds in agriculture and their eventual fate in natural water systems (Zuanazzi, Ghisi, & Oliveira, 2020).
Bioremediation and Environmental Health
Enzymatic Degradation of Organic Pollutants : The application of enzymes in the degradation of recalcitrant organic pollutants, including chlorophenols, has been extensively researched. This approach explores the use of enzymes such as laccases and peroxidases, often in conjunction with redox mediators, to enhance the efficiency of pollutant degradation. Such studies are pivotal for developing bioremediation strategies to mitigate the environmental and health impacts of persistent organic pollutants (Husain & Husain, 2007).
Mécanisme D'action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes . For instance, some compounds inhibit the biosynthesis of certain amino acids, leading to metabolic disruption and growth inhibition .
Biochemical Pathways
Related compounds have been found to affect various pathways, leading to a range of downstream effects . For example, some compounds inhibit the biosynthesis of certain amino acids, disrupting metabolic processes .
Pharmacokinetics
Similar compounds undergo oxidative metabolism, mainly by cytochrome p450 (cyp) 3a and cyp2b6 enzymes . These metabolic processes can significantly impact the bioavailability of the compound.
Result of Action
Compounds with similar structures have shown a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Propriétés
IUPAC Name |
1-[2-(2-chlorophenyl)-2-methoxyethyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2/c1-9(2)16-13(17)15-8-12(18-3)10-6-4-5-7-11(10)14/h4-7,9,12H,8H2,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEGDFYMRMFWQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC(C1=CC=CC=C1Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-acetyl-2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2877799.png)
![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2877802.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-(4-fluorophenyl)acetamide](/img/structure/B2877804.png)
![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-toluidino)-2-propenenitrile](/img/structure/B2877805.png)
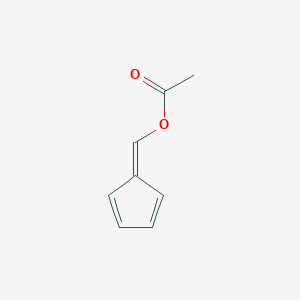
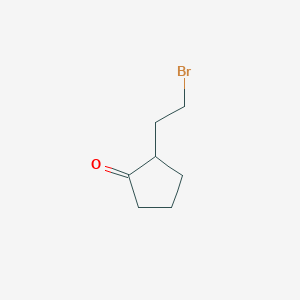
![N-cyclopentyl-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2877811.png)

![Methyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2877815.png)
